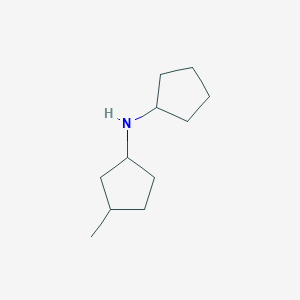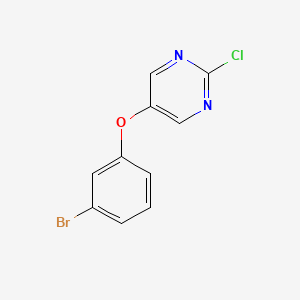
5-(3-Bromophenoxy)-2-chloropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromophenoxy)-2-chloropyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a bromophenoxy group attached to the pyrimidine ring, along with a chlorine atom at the second position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenoxy)-2-chloropyrimidine typically involves the reaction of 3-bromophenol with 2,5-dichloropyrimidine under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The base used in this reaction is often potassium carbonate (K2CO3), which facilitates the nucleophilic substitution of the chlorine atom by the bromophenoxy group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
5-(3-Bromophenoxy)-2-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position of the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The bromophenoxy group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-(3-bromophenoxy)-2-aminopyrimidine, while coupling reactions can produce various biaryl derivatives.
科学的研究の応用
5-(3-Bromophenoxy)-2-chloropyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(3-Bromophenoxy)-2-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can enhance the compound’s binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
5-Phenoxy-2-chloropyrimidine: A similar compound with a phenoxy group instead of a bromophenoxy group.
4-(3-Bromophenoxy)pyridine: A pyridine-based compound with a bromophenoxy group.
Uniqueness
5-(3-Bromophenoxy)-2-chloropyrimidine is unique due to the presence of both a bromophenoxy group and a chlorine atom on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
特性
分子式 |
C10H6BrClN2O |
|---|---|
分子量 |
285.52 g/mol |
IUPAC名 |
5-(3-bromophenoxy)-2-chloropyrimidine |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-2-1-3-8(4-7)15-9-5-13-10(12)14-6-9/h1-6H |
InChIキー |
KDNLCFJGIPZEQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)OC2=CN=C(N=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


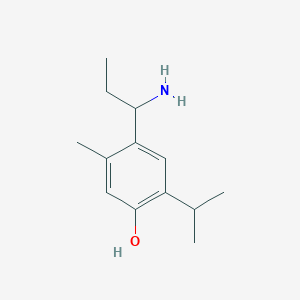
![4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13318510.png)
![2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol](/img/structure/B13318511.png)
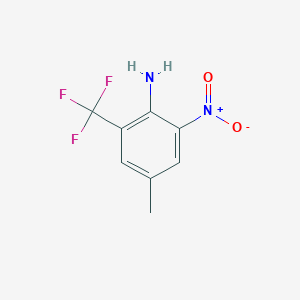
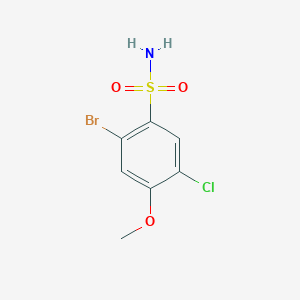
![2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13318526.png)
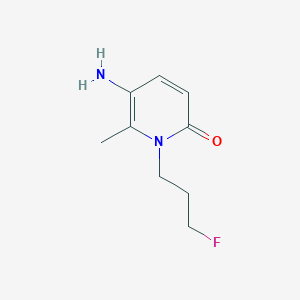
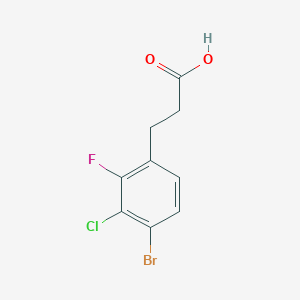
![6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid](/img/structure/B13318554.png)
![4-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13318558.png)
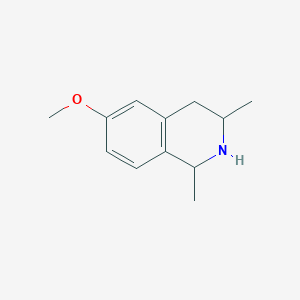
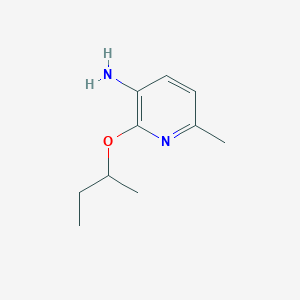
amino}propanoic acid](/img/structure/B13318574.png)
